2-Tert-butylpyrimidin-4-amine

Description

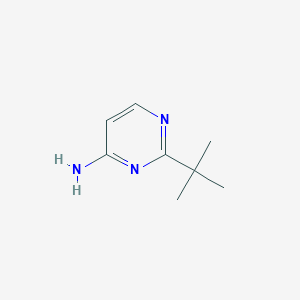

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFVDJXZQAAJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552585 | |

| Record name | 2-tert-Butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114362-20-8 | |

| Record name | 2-tert-Butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Tert-butylpyrimidin-4-amine?

An In-depth Technical Guide to the Chemical Properties of 2-Tert-butylpyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties of this compound. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from close structural analogs and foundational chemical principles to present a robust profile. We will explore the molecule's structural features, predicted physicochemical and spectroscopic properties, reactivity, and potential applications, particularly within the context of medicinal chemistry. The guide is structured to provide not just data, but also the scientific reasoning behind the predicted properties and experimental considerations, reflecting a field-proven approach to chemical characterization.

Introduction and Structural Elucidation

This compound is a heterocyclic aromatic amine belonging to the aminopyrimidine class. The aminopyrimidine scaffold is a privileged structure in drug discovery, frequently found in kinase inhibitors and other biologically active molecules[1]. The molecule consists of a pyrimidine ring substituted with a sterically demanding tert-butyl group at the 2-position and a primary amine at the 4-position.

The placement of these functional groups dictates the molecule's electronic distribution, steric accessibility, and potential for intermolecular interactions. The tert-butyl group, a bulky, electron-donating alkyl substituent, sterically shields the adjacent ring nitrogen and influences the overall lipophilicity. The 4-amino group is a key site for hydrogen bonding and serves as a primary determinant of the compound's basicity and nucleophilicity.

| Identifier | Value |

| IUPAC Name | 2-(tert-butyl)pyrimidin-4-amine |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol [2] |

| Canonical SMILES | CC(C)(C)C1=NC=CC(=N1)N |

| CAS Number | Not readily available; Isomer 4-tert-Butylpyrimidin-2-amine is CAS 17321-94-7[2] |

Predicted Physicochemical Properties

Direct experimental values for this compound are not extensively reported. The following properties are predicted based on computational models and data from closely related analogs, such as 4-(tert-Butyl)pyridin-2-amine and other substituted pyrimidines.

| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |

| pKa | ~5.5 - 6.5 | The pKa is primarily determined by the protonation of a ring nitrogen. The electron-donating tert-butyl group slightly increases basicity compared to unsubstituted aminopyrimidine, while the amino group also contributes. This predicted range is typical for aminopyrimidines. |

| XLogP3-AA | ~1.8 - 2.0 | The value is estimated from analogs like N-tert-butyl-2-methylpyrimidin-4-amine (XLogP3: 1.9)[3] and 4-(tert-Butyl)pyridin-2-amine (XLogP3: 1.9)[4]. The bulky tert-butyl group significantly increases lipophilicity compared to simpler aminopyrimidines. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine provides a hydrogen bond donor site, crucial for receptor binding interactions[3]. |

| Hydrogen Bond Acceptors | 3 (2 ring Nitrogens, 1 amine Nitrogen) | The lone pairs on the three nitrogen atoms can act as hydrogen bond acceptors[3]. |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform). Low to moderate solubility in water, forming weakly basic solutions. | The aromatic core and tert-butyl group confer organic solubility, while the amine and ring nitrogens allow for some aqueous solubility, especially under acidic conditions via salt formation. |

| Physical Form | Expected to be a crystalline solid at room temperature. | Similar substituted aminopyrimidines and pyridines are typically solids. |

| Storage | Store at 2-8°C under an inert atmosphere. | Recommended storage for a related isomer suggests refrigeration to maintain long-term stability[2]. |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay between the electron-deficient pyrimidine ring, the electron-donating amino and tert-butyl groups, and steric hindrance.

Basicity and Nucleophilicity

The molecule possesses three nitrogen atoms, but their basicity varies significantly. The exocyclic 4-amino group is the most nucleophilic site. In an Sₙ2 reaction with an alkyl halide, N-alkylation will occur preferentially at the 4-amino position rather than the ring nitrogens[5]. Protonation also occurs preferentially at a ring nitrogen, typically N1, which is less sterically hindered than N3.

Electrophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the powerful electron-donating 4-amino group activates the ring, directing electrophiles to the 5-position, which is ortho and para to the activating groups. Halogenation (e.g., with NBS or NCS) or nitration would be expected to occur at C5.

Synthetic Pathway Analysis

A plausible and robust synthesis for this class of compounds involves the condensation of a substituted amidine with a β-ketoester or a similar 1,3-dielectrophile. The workflow below illustrates a logical synthetic route.

Caption: Proposed synthesis of this compound.

This protocol represents a self-validating system. The progress of the condensation can be monitored by TLC or LC-MS, looking for the consumption of starting materials and the appearance of a new product with the expected molecular weight. The final product's identity would then be confirmed through the spectroscopic methods detailed below.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

δ ~1.3-1.4 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. Its singlet nature is due to the absence of adjacent protons.

-

δ ~5.0-6.0 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂) would appear here. The signal is often broad due to quadrupole broadening and chemical exchange.

-

δ ~6.5-6.7 ppm (doublet, 1H): This signal is assigned to the proton at the 5-position (H-5) of the pyrimidine ring. It is coupled to the proton at the 6-position.

-

δ ~8.0-8.2 ppm (doublet, 1H): This downfield signal corresponds to the proton at the 6-position (H-6), which is deshielded by the adjacent ring nitrogen.

¹³C NMR Spectroscopy

-

δ ~28-30 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~38-40 ppm: Methyl carbons of the tert-butyl group.

-

δ ~105-110 ppm: C5 of the pyrimidine ring.

-

δ ~158-162 ppm: C4 and C6 of the pyrimidine ring.

-

δ ~170-175 ppm: C2 of the pyrimidine ring, significantly downfield due to attachment to two nitrogen atoms and the tert-butyl group.

Mass Spectrometry (EI)

-

Molecular Ion (M⁺): An intense peak at m/z = 151, corresponding to the molecular weight of the compound.

-

Major Fragment: A significant peak at m/z = 136, resulting from the characteristic loss of a methyl radical ([M-15]⁺) from the tert-butyl group, leading to a stable tertiary carbocation. This is a common fragmentation pattern for tert-butyl containing compounds[6].

Safety and Handling

No specific MSDS is available for this compound. However, based on related aromatic amines and pyrimidines, the following precautions are mandatory.

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8].

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[9].

-

Incompatibility: Avoid strong oxidizing agents, strong acids, and acid anhydrides[9].

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do NOT induce vomiting and seek immediate medical attention[9].

Conclusion and Future Work

This compound is a compound of significant interest for medicinal chemistry due to its privileged aminopyrimidine core. This guide has outlined its predicted chemical properties based on established principles and data from close structural analogs. While these predictions provide a strong foundation for researchers, experimental validation is paramount. Future work should focus on the definitive synthesis and characterization of this molecule, including X-ray crystallography to confirm its solid-state structure and detailed kinetic studies to quantify its reactivity. Such data will be invaluable for the rational design of new therapeutics.

References

- AFL. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2009, April 22). SAFETY DATA SHEET - tert-Butylamine.

- Sigma-Aldrich. (n.d.). 2-tert-butylpyridin-4-amine hydrochloride.

- PubChem. (n.d.). 2,5-Ditert-butylpyridin-4-amine.

- PubChem. (n.d.). N-tert-butyl-2-methylpyrimidin-4-amine.

- PubChem. (n.d.). 2-tert-Butylpyridine.

- PubChem. (n.d.). tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate.

- Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS.

- Novartis OAK. (2015, October 13). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues.

- Santa Cruz Biotechnology. (n.d.). tert-Butylamine Material Safety Data Sheet.

- SpectraBase. (n.d.). 2,4-DI-tert-BUTYLPYRIDINE.

- PubChem. (n.d.). 2-N-tert-butyl-4-methylpyrimidine-2,5-diamine.

- PubChem. (n.d.). N-tert-butyl-2-pyridin-2-ylpyridin-4-amine.

- Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R) -....

- PubChem. (n.d.). [2,2':6',2''-Terpyridin]-4'-amine.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....

- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- De Gruyter. (2021, March 11). Crystal structure of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, C16H20N2O.

- PubMed. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.

- PubChem. (n.d.). 4-(tert-Butyl)pyridin-2-amine.

- PubChem. (n.d.). Tert-Butylamine.

- PubChem. (n.d.). 2-Tert-butyl-4-pyrrolidin-2-ylpyrimidine.

- ACS Publications. (2021, September 9). Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System....

- Michigan State University Chemistry. (n.d.). Amine Reactivity.

- PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.

- NIH. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Loba Chemie. (n.d.). 75-64-9 CAS | tert-BUTYLAMINE.

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cas 17321-94-7|| where to buy 4-tert-Butylpyrimidin-2-amine [english.chemenu.com]

- 3. N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(tert-Butyl)pyridin-2-amine | C9H14N2 | CID 12351941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 7. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Tert-butylpyrimidin-4-amine: Structure, Synthesis, and Medicinal Chemistry Applications

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of a specific, yet potentially underexplored, derivative: 2-Tert-butylpyrimidin-4-amine.

While direct literature on this exact molecule is sparse, this guide will leverage established principles of heterocyclic chemistry and draw parallels from closely related analogues to provide a robust understanding of its structure, nomenclature, predicted properties, plausible synthetic routes, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of novel heterocyclic building blocks.

Molecular Structure and Nomenclature

The starting point for understanding any chemical entity is the precise definition of its structure and systematic name.

IUPAC Name and Synonyms

Based on the principles of chemical nomenclature, the unambiguous IUPAC name for the molecule is 2-(tert-butyl)pyrimidin-4-amine .

-

Synonyms: 4-Amino-2-tert-butylpyrimidine

Chemical Structure

The structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A tert-butyl group is attached to the carbon at position 2, and an amino group is attached to the carbon at position 4.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties (Predicted)

In the absence of direct experimental data, the physicochemical properties and spectroscopic signatures of this compound can be predicted with a reasonable degree of accuracy by considering the contributions of its constituent functional groups and by comparison with similar known compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₁₃N₃ | Based on atom count from the structure. |

| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |

| LogP | ~1.5 - 2.0 | The lipophilic tert-butyl group increases the partition coefficient, while the polar amino group and pyrimidine nitrogens decrease it. The overall character is expected to be moderately lipophilic. |

| pKa (most basic) | ~4.5 - 5.5 | The pyrimidine ring nitrogens are weakly basic. The exocyclic amino group's basicity is reduced by the electron-withdrawing nature of the pyrimidine ring. |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the exocyclic amino nitrogen) |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of a synthesized compound.

| Technique | Predicted Key Signals |

| ¹H NMR | - A sharp singlet integrating to 9 protons for the tert-butyl group (~1.3-1.5 ppm).- A broad singlet for the amino protons (~5.0-6.0 ppm, solvent dependent).- Two doublets for the pyrimidine ring protons, corresponding to H5 and H6 (~6.5-7.0 ppm and ~8.0-8.5 ppm, respectively). |

| ¹³C NMR | - A quaternary carbon and three methyl carbons for the tert-butyl group.- Four distinct signals for the pyrimidine ring carbons, with C2, C4, and C6 being deshielded due to their proximity to nitrogen atoms. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.[2]- C-H stretching from the tert-butyl group around 2850-2950 cm⁻¹.[2]- C=N and C=C stretching vibrations of the pyrimidine ring between 1550-1650 cm⁻¹.[2]- N-H bending (scissoring) vibration near 1600 cm⁻¹.[2] |

| Mass Spectrometry (EI-MS) | - A molecular ion peak (M⁺) at m/z = 151.- A prominent fragment corresponding to the loss of a methyl radical (M-15) to form a stable tertiary carbocation.- Further fragmentation of the pyrimidine ring.[3] |

Proposed Synthetic Pathways

The synthesis of 2-substituted-4-aminopyrimidines can generally be achieved through a few reliable methods. The choice of a specific route would depend on the availability of starting materials and desired scale.

Route 1: Condensation of an Amidine with a β-Ketoester Derivative

This is a classic and versatile method for pyrimidine synthesis.

Caption: Synthetic pathway via amidine condensation.

Mechanistic Rationale: The synthesis begins with the base-catalyzed condensation of pivalamidine (the amidine derived from pivalonitrile) with a suitable three-carbon electrophile like ethyl cyanoacetate. The amidine acts as a dinucleophile, attacking the carbonyl and nitrile groups of the ethyl cyanoacetate to form a heterocyclic intermediate that subsequently aromatizes to the pyrimidine ring.

Experimental Protocol:

-

Preparation of Pivalamidine: Pivalamidine can be prepared from pivalonitrile via the Pinner reaction or other standard methods.

-

Condensation and Cyclization:

-

To a solution of sodium ethoxide in absolute ethanol, add pivalamidine hydrochloride and stir until a homogenous solution is formed.

-

Add ethyl cyanoacetate dropwise to the solution at room temperature.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize with an appropriate acid.

-

The product can be isolated by extraction and purified by column chromatography or recrystallization.

-

Route 2: Nucleophilic Aromatic Substitution

This approach involves the displacement of a leaving group from a pre-formed pyrimidine ring.

Caption: Synthetic pathway via nucleophilic substitution.

Mechanistic Rationale: The starting material, 2-tert-butyl-4-chloropyrimidine, possesses an electron-deficient pyrimidine ring, making the chlorine atom at the 4-position susceptible to nucleophilic attack. Ammonia or a protected amine can act as the nucleophile to displace the chloride and form the desired aminopyrimidine. This method is often high-yielding and straightforward.

Experimental Protocol:

-

Synthesis of 2-tert-butyl-4-chloropyrimidine: This precursor can be synthesized from commercially available starting materials, for instance, by the reaction of pivalamidine with diethyl malonate followed by chlorination with POCl₃.

-

Amination:

-

Dissolve 2-tert-butyl-4-chloropyrimidine in a suitable solvent (e.g., ethanol, dioxane).

-

Add an excess of aqueous or alcoholic ammonia.

-

Heat the reaction in a sealed vessel at an elevated temperature (e.g., 100-150 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The product can be purified by extraction and subsequent crystallization or chromatography.

-

Applications in Medicinal Chemistry and Drug Development

The 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Its ability to form key hydrogen bond interactions with protein targets makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

Kinase Inhibition

Many kinase inhibitors utilize the 2-aminopyrimidine scaffold to interact with the hinge region of the ATP-binding pocket of kinases. The amino group at the 4-position can act as a hydrogen bond donor, while one of the ring nitrogens can act as an acceptor. The tert-butyl group at the 2-position would likely be directed towards a hydrophobic pocket, potentially enhancing binding affinity and selectivity. For instance, derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.

Receptor Modulation

Substituted aminopyrimidines have been explored as ligands for various G-protein coupled receptors (GPCRs). A notable example is the development of 2-aminopyrimidine derivatives as antagonists for the histamine H4 receptor, which is implicated in inflammatory and immune responses.[5] In such contexts, the tert-butyl group could serve to optimize van der Waals interactions within the receptor's binding site.

Other Therapeutic Areas

The versatility of the aminopyrimidine scaffold extends to a wide range of other therapeutic areas.[6] Derivatives have shown promise as:

The specific substitution pattern of this compound offers a unique combination of a bulky, lipophilic group and a hydrogen-bonding moiety, making it an attractive starting point for the synthesis of compound libraries for screening against a variety of biological targets.

Conclusion

This compound, while not extensively documented, represents a promising scaffold for medicinal chemistry research. Based on the well-established chemistry of related compounds, its synthesis is feasible through standard heterocyclic chemistry techniques. The combination of a bulky tert-butyl group and a 4-amino substituent provides a unique set of properties that could be exploited in the design of novel kinase inhibitors, receptor modulators, and other therapeutic agents. This guide provides a foundational understanding to encourage and facilitate further investigation into this and related pyrimidine derivatives.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org.

- Plo F, Andrs M, Ezquerra J, Alvarez A, Lpez de Abersturi M. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Mol Divers. 2003;6(2):85-92. doi: 10.1023/b:modi.0000006835.60273.b3.

- Plo, F., Andrs, M., Ezquerra, J., Alvarez, A., & Lpez de Abersturi, M. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.

- 4-Aminopyrimidine. (n.d.). Chem-Impex.

- 2-Aminopyrimidine derivatives as anticancer drugs. (2023). ResearchGate.

- Wang, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 546-551.

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.

- Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. (2018). ResearchGate.

- Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). IJRPR.

- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022). ACS Publications.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). National Center for Biotechnology Information.

- N-tert-butyl-2-methylpyrimidin-4-amine. (n.d.). PubChem.

- Synthesis and studies of some substituted pyrimidines. (2015). ResearchGate.

- N-tert-butyl-2-pyridin-2-ylpyridin-4-amine. (n.d.). PubChem.

- Synthesis of 2‐amino‐4‐aryl‐6‐styrylpyrimidines through aza‐Michael addition/nucleophilic addition/dehydrogenation cascade reactions. (2021). ResearchGate.

- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). Lookchem.

- Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6571-6580.

- Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4255-4258.

- Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide. (2017). Google Patents.

- 2-Tert-butyl-4-pyrrolidin-2-ylpyrimidine. (n.d.). PubChem.

- 4-(tert-Butyl)pyridin-2-amine. (n.d.). PubChem.

- 2-tert-Butylpyridine. (n.d.). PubChem.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry.

- 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. (2002). National Center for Biotechnology Information.

- 2-Tert-butyl-4-propan-2-ylpyrimidine. (n.d.). PubChem.

- 2-Tert-butyl-4-propylpyrimidine. (n.d.). PubChem.

- 2,4,6-Tri-tert-butylpyrimidine. (n.d.). Wikipedia.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemimpex.com [chemimpex.com]

2-Tert-butylpyrimidin-4-amine CAS number and molecular weight

An In-Depth Technical Guide to 2-Tert-butylpyrimidin-4-amine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically significant molecules, including nucleobases and a multitude of approved therapeutic agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in drug discovery. This guide focuses on a specific, yet important derivative: this compound. The introduction of a bulky, lipophilic tert-butyl group at the 2-position and a hydrogen-bond-donating amine at the 4-position creates a unique chemical entity with potential for targeted interactions within biological systems. This document provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, and discusses its potential applications in modern drug development.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is critical for any research and development endeavor. The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 114362-20-8 | ChemWhat[1] |

| Molecular Formula | C₈H₁₃N₃ | ChemWhat[1] |

| Molecular Weight | 151.21 g/mol | ChemWhat[1] |

| IUPAC Name | 2-(tert-butyl)pyrimidin-4-amine | - |

| Synonyms | 4-Pyrimidinamine, 2-(1,1-dimethylethyl)- | ChemWhat[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from the 4-position of a 2-tert-butylpyrimidine precursor by an amine source. The following protocol details a robust and scalable method for its preparation.

Conceptual Workflow

The synthetic strategy hinges on a two-step process, which is conceptually outlined in the diagram below. The initial step involves the synthesis of the key intermediate, 2-tert-butyl-4-chloropyrimidine, followed by its subsequent amination to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and analytical methods to ensure the integrity of the intermediates and the final product.

Part 1: Synthesis of 2-tert-butyl-4-chloropyrimidine (CAS: 18436-67-4)

The synthesis of the chlorinated intermediate is a critical first step. While several methods exist for the formation of the pyrimidine ring, a common approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine pivalamidine hydrochloride (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Base Addition: To the stirred suspension, add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise at room temperature. The choice of a strong, non-nucleophilic base is crucial to drive the condensation.

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation of Pyrimidinone: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-tert-butylpyrimidin-4-one.

-

Chlorination: Resuspend the crude 2-tert-butylpyrimidin-4-one in phosphorus oxychloride (POCl₃) (3-5 equivalents). Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline to facilitate the reaction.

-

Reaction and Quenching: Heat the mixture to reflux for 2-3 hours. After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 2-tert-butyl-4-chloropyrimidine.

Part 2: Amination of 2-tert-butyl-4-chloropyrimidine

This step involves a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by an amino group.

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-tert-butyl-4-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Amine Source: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol) in large excess (10-20 equivalents). The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to allow for heating.

-

Reaction Conditions: Heat the mixture to 80-100°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling the reaction vessel to room temperature, vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Physicochemical Properties and Drug Development Insights

The structural features of this compound provide valuable insights into its potential behavior in a biological context.

| Parameter | Predicted Influence | Rationale |

| Lipophilicity (cLogP) | The tert-butyl group is expected to significantly increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially access hydrophobic binding pockets in target proteins. | The bulky, non-polar nature of the tert-butyl group contributes to a higher partition coefficient between octanol and water. |

| Hydrogen Bonding | The 4-amino group provides a hydrogen bond donor site, while the pyrimidine nitrogens act as hydrogen bond acceptors. This allows for specific interactions with biological targets such as kinases, where hinge-binding motifs are common for aminopyrimidine-based inhibitors. | The primary amine can engage in crucial hydrogen bonding interactions that are often responsible for the anchoring of small molecule inhibitors to their protein targets. |

| Metabolic Stability | The tert-butyl group can act as a metabolic shield, sterically hindering enzymatic degradation at the 2-position of the pyrimidine ring. This can lead to an improved pharmacokinetic profile. | The steric bulk of the tert-butyl group can prevent access of metabolic enzymes like cytochrome P450s to the adjacent positions on the pyrimidine ring, thus reducing the rate of metabolic clearance. |

| Aqueous Solubility | The increased lipophilicity from the tert-butyl group may lead to lower aqueous solubility. The amino group can slightly counteract this effect. Formulation strategies may be necessary for in vivo studies. | A balance between lipophilicity and hydrophilicity is crucial for drug-likeness. While the amino group improves solubility, the dominant effect of the large alkyl group might necessitate the use of co-solvents or other formulation techniques for biological assays. |

Potential Applications in Drug Discovery

Aminopyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The specific substitution pattern of this compound makes it an interesting candidate for several therapeutic areas:

-

Kinase Inhibition: The 4-aminopyrimidine motif is a common feature in many kinase inhibitors, where it forms key hydrogen bonds with the hinge region of the ATP-binding site. The 2-tert-butyl group can be directed towards a hydrophobic pocket, potentially conferring selectivity and potency.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined interaction points (hydrogen bond donor/acceptors and a hydrophobic group), this molecule could serve as a valuable fragment for screening against various biological targets.

-

Scaffold for Library Synthesis: The 4-amino group can be further functionalized, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

The logical progression for utilizing this molecule in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing the core molecule.

Conclusion

This compound is a synthetically accessible and medicinally relevant scaffold. Its unique combination of a bulky hydrophobic group and a hydrogen-bonding amine moiety makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed synthetic protocol and the discussion of its physicochemical properties provided in this guide are intended to empower researchers to explore the full potential of this promising molecule in their drug discovery endeavors.

References

- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES, Vol 27, No 8, 1988. URL: https://www.heterocycles.jp/library/pdf/23241

- A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery. Benchchem. URL: https://www.benchchem.com/comparative-guide/2-tert-butylpyrimidine-5-carboxylic-acid

- An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid. Benchchem. URL: https://www.benchchem.com/technical-guide/2-tert-butylpyrimidine-5-carboxylic-acid

- This compound CAS#: 114362-20-8. ChemWhat. URL: https://www.chemwhat.com/2-tert-butylpyrimidin-4-amine-cas-114362-20-8/

- Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine. Google Patents. URL: https://patents.google.

- 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available. Synthesis 2001, No. 2, 323–326. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-10798

- N-tert-butyl-2-methylpyrimidin-4-amine | C9H15N3 | CID 122692483. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/122692483

- CAS RN 876521-19-6 | N-(tert-Butyl)-2-chloropyrimidin-4-amine. Hoffman Fine Chemicals. URL: https://hoffmanfinechemicals.com/product/n-tert-butyl-2-chloropyrimidin-4-amine/

- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. URL: https://www.researchgate.

- N-tert-Butyl-2-chloropyrimidin-4-amine. Fluorochem. URL: https://www.fluorochem.co.uk/p/F637364/n-tert-butyl-2-chloropyrimidin-4-amine

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. URL: https://www.mdpi.com/1420-3049/23/1/153

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. URL: https://www.qmmagic.com/post/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines

- 2-tert-butyl-4-chloropyrimidine | 18436-67-4. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena346975282

- Synthesis of 4-aminopyrimidine compounds. Google Patents. URL: https://patents.google.

- 2-tert-butyl-6-chloropyrimidin-4-amine | CAS 1070217-33-2. American Elements. URL: https://www.americanelements.com/2-tert-butyl-6-chloropyrimidin-4-amine-1070217-33-2

- Regioselective preparation of substituted pyrimidines. Google Patents. URL: https://patents.google.

- cas 17321-94-7|| where to buy 4-tert-Butylpyrimidin-2-amine. Chemenu. URL: https://www.chemenu.com/product/17321-94-7.html

- The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents. URL: https://patents.google.

- 2-Tert-butyl-4,6-dichloropyrimidine-5-carbonitrile | C9H9Cl2N3. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/122200580

- Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R). Google Patents. URL: https://patents.google.

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. URL: https://www.preprints.org/manuscript/202310.0818/v1

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. URL: https://www.mdpi.com/1420-3049/24/19/3541

- N-tert-butyl-2-pyridin-2-ylpyridin-4-amine | C14H17N3. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/164940279

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/

- 6-Tert-butyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/25133971

Sources

The Pyrimidine Pivot: A Technical Guide to the Biological Activity of 2-tert-Butylpyrimidin-4-amine and its Derivatives in Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this privileged class, derivatives of 2-tert-butylpyrimidin-4-amine have emerged as a versatile and potent chemotype, demonstrating significant activity across diverse biological targets. The incorporation of the tert-butyl group at the 2-position imparts unique physicochemical properties, notably increasing lipophilicity which can enhance membrane permeability and influence target engagement.[1] This technical guide provides an in-depth exploration of the biological activities of this molecular family, focusing on two principal areas of therapeutic promise: kinase inhibition for oncological applications and histamine H4 receptor (H4R) antagonism for inflammatory disorders. We will dissect the structure-activity relationships (SAR), provide detailed, field-tested experimental protocols for assessing biological activity, and visualize the complex signaling pathways and workflows integral to understanding the mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important class of heterocyclic compounds.

The Strategic Importance of the this compound Core

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[2] Its inherent ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing molecules that can effectively bind to biological targets. The strategic placement of a tert-butyl group at the 2-position and an amine at the 4-position creates a molecule with a distinct profile. The bulky, hydrophobic tert-butyl group serves as a critical anchor, often fitting into hydrophobic pockets within target proteins, thereby enhancing binding affinity and selectivity.[1] The 4-amine position provides a crucial vector for chemical modification, allowing for the introduction of a wide array of substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This modularity is a key reason why this scaffold has been successfully exploited against multiple, unrelated target families.

Target Family I: Protein Kinase Inhibition in Oncology

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them a major class of drug targets.[3] Derivatives of this compound have been successfully developed as potent inhibitors of several key oncogenic kinases.

Mechanism of Action: Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[4] Overexpression of PLK4 is observed in numerous cancers, including breast and colorectal cancer, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[4] Consequently, inhibiting PLK4 presents a promising therapeutic strategy to selectively induce mitotic catastrophe in cancer cells.

Derivatives based on the pyrimidin-2-amine core have been designed to be highly potent and selective PLK4 inhibitors.[4] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. The aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for this class of inhibitors.

Signaling Pathway: PLK4 in Centriole Duplication and the Impact of Inhibition

Caption: PLK4 inhibition disrupts centriole duplication, leading to mitotic arrest in cancer cells.

Structure-Activity Relationship (SAR) Insights for PLK4 Inhibitors

Systematic modification of the pyrimidin-2-amine scaffold has yielded potent PLK4 inhibitors with IC50 values in the low nanomolar range. A study by Xue et al. provides excellent insights into the SAR of this class.[4]

-

Core Scaffold: The 2-aminopyrimidine core is essential for binding to the kinase hinge region.

-

Substitutions: Modifications at other positions on the pyrimidine ring and the amine are critical for potency and selectivity. For instance, compound 8h from their study, which incorporates a specific substituted aniline moiety, demonstrated exceptionally high PLK4 inhibitory activity.[4]

-

Hydrogen Bonding: The introduction of groups capable of forming additional hydrogen bonds with residues in the hydrophobic cavity, such as Glu-96 and Ser-140, significantly enhances inhibitory activity.[4]

Table 1: In Vitro PLK4 Inhibitory Activity of Representative Pyrimidin-2-amine Derivatives

| Compound ID (Reference) | R Group Modification | PLK4 IC50 (µM) | Notes |

|---|---|---|---|

| 3b [4] | N-(4-morpholinophenyl) | 0.0312 | Moderate initial activity. |

| 3r [4] | N-(4-(4-aminopiperidin-1-yl)phenyl) | 0.0174 | Addition of H-bond donor improves potency. |

| 8h [4] | Complex substituted aniline | 0.0067 | Optimized derivative with high potency. |

| Centrinone [4] | Reference PLK4 Inhibitor | 0.00271 | A well-characterized selective PLK4 inhibitor. |

| CFI-400945 [4] | Reference PLK4 Inhibitor | 0.00026 | Potent inhibitor that entered clinical trials. |

Experimental Protocol: In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen®)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of test compounds against PLK4.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the PLK4 kinase domain by a test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the tracer to the ATP site brings the fluorophores into proximity, generating a high FRET signal. An inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.

Materials:

-

PLK4 enzyme (recombinant, tagged)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Assay Buffer (e.g., Kinase Buffer A)

-

Test compounds serially diluted in DMSO

-

384-well microplate (low-volume, black)

-

Microplate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, create an intermediate dilution of these compounds in the assay buffer.

-

Reagent Preparation:

-

Prepare the 2X Kinase/Antibody solution by diluting the PLK4 enzyme and Eu-anti-Tag antibody in the assay buffer to the desired concentrations.

-

Prepare the 4X Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer.

-

-

Assay Plate Setup:

-

Add 4 µL of the serially diluted test compounds to triplicate wells of the 384-well plate. Include wells for a "no inhibitor" control (DMSO vehicle) and a "maximum inhibition" control (a known potent inhibitor).

-

-

Reaction Initiation:

-

Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

-

Add 4 µL of the 4X Tracer solution to all wells. The final volume will be 16 µL.

-

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data using the controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for determining IC50 values using a TR-FRET based kinase binding assay.

Target Family II: Histamine H4 Receptor Antagonism in Inflammation

The histamine H4 receptor (H4R) is the most recently identified histamine receptor and is predominantly expressed on cells of the immune system, including mast cells, eosinophils, and T-cells.[1][5] This expression profile implicates H4R as a key mediator in inflammatory and allergic diseases.[1] Antagonism of H4R is therefore a highly attractive therapeutic strategy for conditions like atopic dermatitis, asthma, and pain.[6]

Mechanism of Action: Modulating Immune Cell Response

H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Upon activation by histamine, H4R signaling leads to several downstream effects in immune cells:

-

Inhibition of cAMP: The Gi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8]

-

Calcium Mobilization: H4R activation triggers the release of intracellular calcium stores.[5]

-

MAPK Activation: The signaling cascade can activate the mitogen-activated protein kinase (MAPK) pathway.[8]

These signaling events translate into pro-inflammatory cellular responses, most notably chemotaxis (directed cell migration) of mast cells and eosinophils to sites of inflammation.[1] By blocking the H4R, 2-aminopyrimidine derivatives can prevent these downstream events, thereby inhibiting the recruitment of key inflammatory cells and dampening the overall immune response.

Signaling Pathway: H4 Receptor Antagonism in an Immune Cell

Caption: H4R antagonists block histamine-induced signaling, inhibiting immune cell migration.

Structure-Activity Relationship (SAR) for H4R Antagonists

Research has shown that the 2-aminopyrimidine scaffold is a fertile ground for developing potent H4R antagonists. A key study by Altenbach et al. optimized a pyrimidine hit from a high-throughput screening campaign.[6]

-

Core Scaffold: The 2-aminopyrimidine moiety is crucial for H4R binding.

-

Position 4: Substitution at the 4-position with groups like methylpiperazine was found to be beneficial.

-

Position 6: The most significant gains in potency were achieved by modifying the 6-position. Replacing a tert-butyl group with aromatic and secondary amine moieties led to highly potent compounds.[6] This highlights the plasticity of the SAR, where a tert-butyl group can be beneficial in one position (as in the parent topic) but can be productively replaced in another.

Table 2: In Vitro Activity of Representative 2-Aminopyrimidine H4R Ligands

| Compound ID (Reference) | Key Structural Features | H4R Ki (nM) | Functional Activity |

|---|---|---|---|

| 3 [6] | 4-tert-butyl-6-(4-methylpiperazin-1-yl) | 130 | Antagonist |

| 4 [6] | 4-benzonitrile-6-(4-methylpiperazin-1-yl) | 13 | Potent Antagonist |

| JNJ 7777120 | Reference Antagonist | ~12 | Selective H4R Antagonist |

| UR-63325 [9] | Reference Antagonist | IC50 ~1µM | H4R Antagonist |

Experimental Protocol: Mast Cell Chemotaxis Assay

This protocol describes a method to assess the ability of a test compound to inhibit histamine-induced migration of mast cells, a key functional readout for H4R antagonism.

Principle: The assay uses a Boyden chamber (or similar transwell system) with a porous membrane separating an upper and lower chamber. Mast cells are placed in the upper chamber, and a chemoattractant (histamine) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The inhibitory effect of a compound is measured by its ability to reduce the number of migrated cells.

Materials:

-

Mast cell line (e.g., LAD-2, or bone marrow-derived mast cells)

-

RPMI 1640 medium with 1% BSA

-

Histamine (chemoattractant)

-

Test compounds

-

Transwell inserts (e.g., 5 µm pore size) for a 24-well plate

-

Calcein-AM or similar fluorescent dye for cell counting

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture mast cells to the appropriate density. On the day of the assay, harvest the cells, wash, and resuspend them in RPMI + 1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of RPMI + 1% BSA containing histamine (e.g., 1 µM final concentration) to the lower wells of the 24-well plate. For negative control wells, add medium without histamine.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension into the top of each insert.

-

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

To quantify migrated cells in the lower chamber, add a cell lysis buffer followed by a fluorescent DNA-binding dye (e.g., CyQUANT®) and read on a fluorescence plate reader.

-

Alternatively, add Calcein-AM to the lower chamber, incubate for 30-60 minutes, and read the fluorescence of the migrated, live cells.

-

-

Data Analysis: Calculate the percentage of migration relative to the histamine-only control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50.

Synthesis and Physicochemical Considerations

The synthesis of this compound derivatives often starts from readily available pyrimidine precursors. A common strategy involves the nucleophilic substitution of a leaving group (e.g., a chlorine atom) at the 4-position of a 2-tert-butyl-4-chloropyrimidine intermediate with a desired amine.[10][11] The initial 2-substituted-4-chloropyrimidine can be prepared from corresponding pyrimidin-4-ol derivatives.[12] The choice of synthetic route depends on the complexity and desired diversity of the final compounds. The tert-butyl group generally enhances the lipophilicity (LogP) of the molecule, which can improve cell permeability but may also impact solubility and metabolism.[1] Balancing these properties is a key challenge in the optimization of these derivatives for clinical development.

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a validated and highly versatile starting point for the development of novel therapeutics. The demonstrated success in generating potent and selective inhibitors for targets as diverse as protein kinases and GPCRs underscores the chemical tractability and favorable binding properties of this chemotype. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly be applied to new and challenging targets. Future work will likely focus on further refining the selectivity profiles of these compounds to minimize off-target effects, optimizing their pharmacokinetic properties for various routes of administration, and exploring their potential in combination therapies, particularly in the realm of oncology. The pyrimidine pivot continues to be a powerful strategy in the armamentarium of the medicinal chemist.

References

- Gutzmer, R., et al. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology. [Link]

- Zampieri, D., et al. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology. [Link]

- Shulpekova, Y., et al. (2021). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology. [Link]

- Wikipedia contributors. (2023). Histamine H4 receptor. Wikipedia, The Free Encyclopedia. [Link]

- Fiorillo, C., et al. (2021). Role of Histamine in Modulating the Immune Response and Inflammation.

- Gozalbes, R., et al. (2013). Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use.

- Sander, T., et al. (2017). Functional Profiling of 2-Aminopyrimidine Histamine H4 Receptor Modulators. Medicinal Research Reviews. [Link]

- Cowart, M., et al. (2010). Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists: effects of substitution about the rigidifying ring. Bioorganic & Medicinal Chemistry Letters. [Link]

- Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link]

- Stark, H. (2015). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Future Medicinal Chemistry. [Link]

- Reddy, T. S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. [Link]

- Newman, M. S., & Fones, W. S. (1955). tert-BUTYLAMINE. Organic Syntheses. [Link]

- Mirzahosseini, A., et al. (2015).

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry. [Link]

- Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

- PubChem. (n.d.). N-tert-butyl-2-methylpyrimidin-4-amine. PubChem. [Link]

- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

- Gradtke, R., et al. (2013). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

- Ilari, A., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. [Link]

- Abdel-Maksoud, M. S., et al. (2023).

- Bolli, M. H., et al. (2017). Preparation of pyrimidine intermediates useful for the manufacture of macitentan.

- Aronov, O., et al. (2007). Aminopyrimidines useful as kinase inhibitors.

- Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry. [Link]

- Zhang, Y. (2008). Technique for synthesizing tert-butylamine.

Sources

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use - Google Patents [patents.google.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 8. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 12. researchgate.net [researchgate.net]

Mechanism of action studies for 2-Tert-butylpyrimidin-4-amine

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Tert-butylpyrimidin-4-amine

Introduction

In the landscape of contemporary drug discovery, small molecules built upon heterocyclic scaffolds, such as pyrimidines, represent a cornerstone of targeted therapy development. The compound this compound is one such molecule of interest. Its structural motifs, particularly the aminopyrimidine core, are frequently associated with kinase inhibition, a class of therapeutics that has revolutionized the treatment of numerous diseases, most notably cancer.[1][2][3] However, without empirical evidence, assigning a definitive function to a novel chemical entity is speculative.

This technical guide provides a comprehensive, multi-phase research framework for the systematic elucidation of the mechanism of action (MoA) of this compound. As we do not have prior data on this specific molecule, we will proceed with a hypothesis-driven yet unbiased approach. Our initial hypothesis is that this compound may function as a kinase inhibitor, given its structural similarity to known ATP-competitive inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial target identification to cellular pathway analysis. We will emphasize the rationale behind experimental choices, the integration of self-validating systems, and the rigorous interpretation of potential outcomes.

Part 1: Unbiased Target Identification and Validation

The foundational step in understanding a small molecule's MoA is to identify its direct biological targets.[4][5] An unbiased approach is critical to avoid premature focus on a presumed target class and to uncover potentially novel or unexpected interactions.[6] Our primary strategy will be affinity chromatography coupled with mass spectrometry (AC-MS), a robust method for isolating binding partners from complex biological mixtures.[6][7]

Experimental Workflow: Target Discovery with AC-MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis and Immobilization:

-

Synthesize an analog of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position must be chosen carefully to minimize disruption of potential protein-binding interfaces.

-

Covalently attach the linker-modified compound to NHS-activated agarose beads according to the manufacturer's protocol.

-

Prepare control beads by quenching the reactive groups with a small molecule amine (e.g., ethanolamine) to identify proteins that bind non-specifically to the matrix.

-

-

Protein Extraction and Affinity Pulldown:

-

Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line if an anti-proliferative effect is observed).

-

Incubate the cell lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Mass Spectrometry:

-

Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of free this compound, or by denaturation with a buffer containing SDS.

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue).

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the fragmentation data against a protein sequence database.

-

Validation of Putative Targets

Once a list of potential binding partners is generated, it is crucial to validate the direct interaction between this compound and each candidate protein.[8] This step confirms that the identified proteins are not merely artifacts of the affinity purification process.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[9] This is considered a gold-standard method for confirming direct binding.[6]

-

Surface Plasmon Resonance (SPR): SPR is another powerful technique for quantifying binding kinetics.[9] It measures the change in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time data on association (ka) and dissociation (kd) rates, from which the KD can be calculated.

Table 1: Hypothetical Binding Validation Data for Putative Targets

| Target Protein | Method | Binding Affinity (KD) | Stoichiometry (n) | On-Rate (ka) (1/Ms) | Off-Rate (kd) (1/s) |

| Kinase A | ITC | 150 nM | 1.1 | - | - |

| Kinase B | SPR | 2 µM | - | 2.5 x 104 | 5.0 x 10-2 |

| Protein X | ITC | No binding detected | - | - | - |

| Kinase C | ITC | 25 nM | 0.9 | - | - |

| Kinase C | SPR | 30 nM | - | 5.0 x 105 | 1.5 x 10-2 |

Based on these hypothetical results, Kinase C would be prioritized as the most promising primary target for this compound due to its high affinity.

Part 2: Biochemical Characterization of Target Engagement

Assuming our initial target identification and validation points towards one or more protein kinases, the next phase is to characterize the biochemical consequences of this interaction. This involves determining the compound's inhibitory activity, its selectivity across the kinome, and its mode of inhibition.[9]

Kinase Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor is less likely to cause off-target effects.[10] We will profile this compound against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) to determine its selectivity profile.

For the primary target (hypothetically Kinase C), we will perform a dose-response curve to determine its half-maximal inhibitory concentration (IC50).

Detailed Protocol: TR-FRET Kinase Activity Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common format for high-throughput kinase screening due to their sensitivity and robustness.[11]

-

Assay Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a Europium (Eu) cryptate donor are used. Upon phosphorylation by the kinase, the antibody binds the substrate. When a second antibody, labeled with an acceptor fluorophore (e.g., allophycocyanin), binds the biotin tag, it brings the donor and acceptor into close proximity, allowing for FRET to occur.

-

Procedure:

-

In a 384-well plate, add the kinase, the biotinylated substrate peptide, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km). Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mixture containing the Eu-labeled phospho-specific antibody and the acceptor-labeled anti-biotin antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

-

Determining the Mode of Inhibition

Understanding how the inhibitor interacts with the kinase and its substrates is crucial.[9] We will perform kinetic studies by measuring the IC50 of this compound at varying concentrations of ATP.

-

ATP-Competitive: If the IC50 value increases with increasing ATP concentration, the inhibitor is likely competing with ATP for binding to the kinase's active site. This is a common mechanism for inhibitors with an aminopyrimidine scaffold.

-

Non-Competitive: If the IC50 value is independent of the ATP concentration, the inhibitor binds to a site other than the ATP-binding pocket (an allosteric site) and affects catalysis without preventing ATP from binding.

-

Uncompetitive: If the IC50 value decreases with increasing ATP concentration, the inhibitor binds only to the enzyme-substrate complex.

Caption: Modes of enzyme inhibition.

Part 3: Elucidating the Cellular Mechanism of Action

While biochemical assays are essential, they do not fully replicate the complex cellular environment.[12][13] Therefore, it is critical to confirm target engagement and downstream functional effects in living cells.

Confirming Target Engagement in Cells

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stability of a protein in the presence of a ligand. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

-

NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target protein in live cells.[12][14] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the test compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.

Assessing Downstream Signaling

If this compound inhibits a kinase, it should modulate the phosphorylation of that kinase's downstream substrates.[10] Western blotting is a standard technique to assess changes in protein phosphorylation.[15]

Detailed Protocol: Western Blot for Substrate Phosphorylation

-

Cell Treatment and Lysis:

-

Plate a relevant cell line and grow to 70-80% confluency.

-

Treat the cells with a dose-range of this compound (and a vehicle control, e.g., DMSO) for a specified time.

-

Wash the cells with ice-old PBS and lyse with a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Quantify the protein concentration in each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.

-

Quantify the band intensities to determine the change in phosphorylation relative to the total protein level.

-

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy to elucidate the mechanism of action of this compound. By progressing from unbiased target identification to detailed biochemical and cellular characterization, this framework ensures a high degree of scientific integrity. Each phase is designed to validate the findings of the previous one, creating a self-reinforcing cascade of evidence. The integration of orthogonal assays, kinetic studies, and in-cell target engagement methodologies provides a robust pathway to confidently identify the primary molecular target, understand its mode of inhibition, and confirm its functional consequences within a physiological context. This comprehensive approach is fundamental to advancing a novel chemical entity through the drug development pipeline.

References

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- UCL. Target Identification and Validation (Small Molecules).

- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.

- Nuvisan. Expert target identification & validation services for drug discovery.

- Benchchem. A Technical Guide to Target Identification and Validation for Novel Small Molecules.

- Thermo Fisher Scientific. Biochemical Kinase Assays.

- Sartorius. Target Identification and Validation.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest.

- Benchchem. Application Notes and Protocols for Kinase Inhibitor Development.

- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.

- ACS Publications. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry.

- Cayman Chemical. (2021, March 8). Methods for Detecting Kinase Activity.

- Creative Biolabs. Cellular Kinase Target Engagement Assay Service.

- NIH. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.

- Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.

- Benchchem. Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate | 1415812-95-1.

- Frontiers. Pharmacological approaches to understanding protein kinase signaling networks.

- Google Patents. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).

- Smolecule. (2023, August 27). 1-(6-tert-butylpyrimidin-4-yl)-N,N,2-trimethylpyrrolidin-3-amine.